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Compound of Interest

Compound Name: Chmfl-PI3KD-317

Cat. No.: B10821712

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the target selectivity profile of
Chmfl-PI3KD-317, a potent and orally active inhibitor of Phosphoinositide 3-kinase delta
(PI3Kd). The data presented herein, collated from published research, demonstrates the high
selectivity of this compound, making it a valuable tool for research and a potential candidate for
therapeutic development in areas such as B-cell malignancies.

Biochemical Selectivity Profile

Chmfl-PI3KD-317 exhibits exceptional potency against PI3Kd with an IC50 of 6 nM.[1] Its
selectivity is pronounced when compared to other isoforms within the PI3K family and the
broader PIKK family, showing over 10 to 1500-fold greater selectivity for PI3Kd.[1]

Table 1: Biochemical Potency and Selectivity of Chmfl-

PI3KD-317 against PI3K Isoforms and other PIKK Family
Members
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Target IC50 (nM) Selectivity Fold vs. PI3Kd
PI3Kd 6 1

P13Ka 62.6 >10

PI3KB 284 >47

PI3Ky 202.7 >33

PIK3C2A >10000 >1667

PIK3C2B 882.3 >147

VPS34 1801.7 >300

PI4KINA 574.1 >95

P14KIIB 300.2 >50

Data sourced from multiple references.[1]

Furthermore, in a broad kinase panel screening against 468 kinases and their mutants, Chmfl-
PI3KD-317 displayed an excellent selectivity profile at a concentration of 1 uM, indicating
minimal off-target activity against a wide range of protein kinases.[2]

Cellular Activity and Selectivity

In a cellular context, Chmfl-PI3KD-317 demonstrates potent and selective inhibition of the
PI3Kd-mediated signaling pathway. It effectively inhibits the phosphorylation of Akt at threonine
308 (T308) in Raiji cells, a Burkitt's lymphoma cell line, with an EC50 of 4.3 nM.[3] Critically, it
does not significantly inhibit the phosphorylation of Akt mediated by PI3Ka, 3, ory,
underscoring its isoform selectivity within a cellular environment.[2]

Table 2: Cellular Activity of Chmfl-PI3KD-317
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Cell Line Assay Endpoint EC50 / GI50
Raji Al Phosphorylation Inhibition 4.3 nM[3]
(T308)

PF382 Antiproliferation Growth Inhibition 3.5+ 0.8 uyM[4]
NALM-6 Antiproliferation Growth Inhibition 4.0 £ 0.9 uM[4]
MV4-11 Antiproliferation Growth Inhibition 4.8 £ 0.2 uyM[4]
MOLM-14 Antiproliferation Growth Inhibition 3.3+ 0.2 uyM[4]
MOLM-13 Antiproliferation Growth Inhibition 3.0+ 0.4 uM[4]

Experimental Protocols

The following outlines the methodologies employed in the key experiments cited in this guide.

Biochemical Kinase Assay (ADP-Glo™)

The enzymatic activity of PI3K isoforms was determined using the ADP-Glo™ Kinase Assay.
This luminescent assay measures the amount of ADP produced during the kinase reaction,
which is then correlated with kinase activity.

Protocol:

» Reaction Setup: The kinase reaction is performed in a buffer containing the respective PI3K
enzyme, the substrate (e.g., PIP2), and ATP.

e Inhibitor Addition: Chmfl-PI3KD-317 is added at varying concentrations to determine its
inhibitory effect.

 Incubation: The reaction mixture is incubated at a controlled temperature to allow the kinase
reaction to proceed.

o ADP-Glo™ Reagent Addition: After incubation, the ADP-Glo™ Reagent is added to terminate
the kinase reaction and deplete the remaining ATP.
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» Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert
the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to
produce a luminescent signal.

o Data Analysis: The luminescence is measured using a plate reader, and the IC50 values are
calculated by fitting the data to a dose-response curve.

Cellular Akt Phosphorylation Assay

The inhibitory effect of Chmfl-PI3KD-317 on the PI3K signaling pathway in cells was assessed
by measuring the phosphorylation status of Akt.

Protocol:

Cell Culture and Treatment: Raji cells are cultured under standard conditions and then
treated with various concentrations of Chmfl-PI3KD-317 for a specified period.

o Cell Lysis: Following treatment, the cells are lysed to extract total protein.

o Protein Quantification: The total protein concentration in each lysate is determined using a
standard protein assay (e.g., BCA assay).

o Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE
and transferred to a membrane (e.g., PVDF).

e Immunoblotting: The membrane is probed with primary antibodies specific for
phosphorylated Akt (T308) and total Akt.

o Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and
the signal is detected using an enhanced chemiluminescence (ECL) substrate.

o Data Analysis: The band intensities are quantified, and the ratio of phosphorylated Akt to
total Akt is calculated. The EC50 value is determined by plotting the inhibition of Akt
phosphorylation against the concentration of Chmfl-PI3KD-317.

Visualized Signaling Pathway and Experimental
Workflow
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To further elucidate the mechanism and experimental approach, the following diagrams are

provided.
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Caption: PI3Kd Signaling Pathway Inhibition by Chmfl-PI3KD-317.
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Caption: Workflow for Assessing Chmfl-PI3KD-317 Selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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